molecular formula C23H23N5O2 B271933 [2-(4-methoxyphenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine

[2-(4-methoxyphenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine

Cat. No. B271933
M. Wt: 401.5 g/mol
InChI Key: JZQCTBSJSCQHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-methoxyphenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is also known as MTEP, and it is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). In

Mechanism of Action

MTEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a wide range of physiological processes, including synaptic plasticity, learning, and memory. MTEP binds to the mGluR5 receptor and blocks its activity, which leads to a reduction in the release of glutamate and a subsequent decrease in neuronal excitability. This mechanism of action has been shown to have a significant impact on the function of the central nervous system, particularly in the areas of learning, memory, and cognition.
Biochemical and Physiological Effects:
MTEP has been shown to have a significant impact on the function of the central nervous system, particularly in the areas of learning, memory, and cognition. It has been shown to improve memory and cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. MTEP has also been shown to have anxiolytic and antidepressant effects in animal models of psychiatric disorders, such as depression and anxiety.

Advantages and Limitations for Lab Experiments

MTEP has several advantages for use in lab experiments. It is a highly selective antagonist of the mGluR5 receptor, which makes it a useful tool for studying the function of this receptor in various physiological processes. MTEP is also relatively stable and has a long half-life, which makes it suitable for use in in vivo studies. However, MTEP does have some limitations. It is a relatively large molecule, which can limit its ability to penetrate the blood-brain barrier. Additionally, MTEP has a relatively low affinity for the mGluR5 receptor, which can limit its effectiveness in some experimental settings.

Future Directions

There are several future directions for the study of MTEP. One area of research is the development of more potent and selective antagonists of the mGluR5 receptor. Another area of research is the study of the role of the mGluR5 receptor in various physiological processes, such as synaptic plasticity, learning, and memory. Additionally, MTEP may have potential therapeutic applications in the treatment of neurodegenerative diseases and psychiatric disorders. Further studies are needed to explore these potential applications.

Synthesis Methods

The synthesis of MTEP involves a multi-step process that begins with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(1-phenyl-1H-tetrazol-5-yl)oxybenzylamine to form the desired product, MTEP. The final compound is obtained as a white solid with a purity of greater than 99%.

Scientific Research Applications

MTEP has been extensively studied for its potential use in various scientific research applications. It has been shown to have a significant impact on the function of the central nervous system, particularly in the areas of learning, memory, and cognition. MTEP has been used in studies of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been studied for its potential use in the treatment of psychiatric disorders, such as depression, anxiety, and schizophrenia.

properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine

InChI

InChI=1S/C23H23N5O2/c1-29-21-12-10-18(11-13-21)14-15-24-17-19-6-5-9-22(16-19)30-23-25-26-27-28(23)20-7-3-2-4-8-20/h2-13,16,24H,14-15,17H2,1H3

InChI Key

JZQCTBSJSCQHPH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.